

A Comparative Guide to the Preclinical Anti-Cancer Activity of AZD1208

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo anti-cancer activity of **AZD1208**, a pan-Pim kinase inhibitor. The information is compiled from preclinical studies to offer a comprehensive overview of its efficacy, mechanism of action, and performance relative to other therapeutic alternatives.

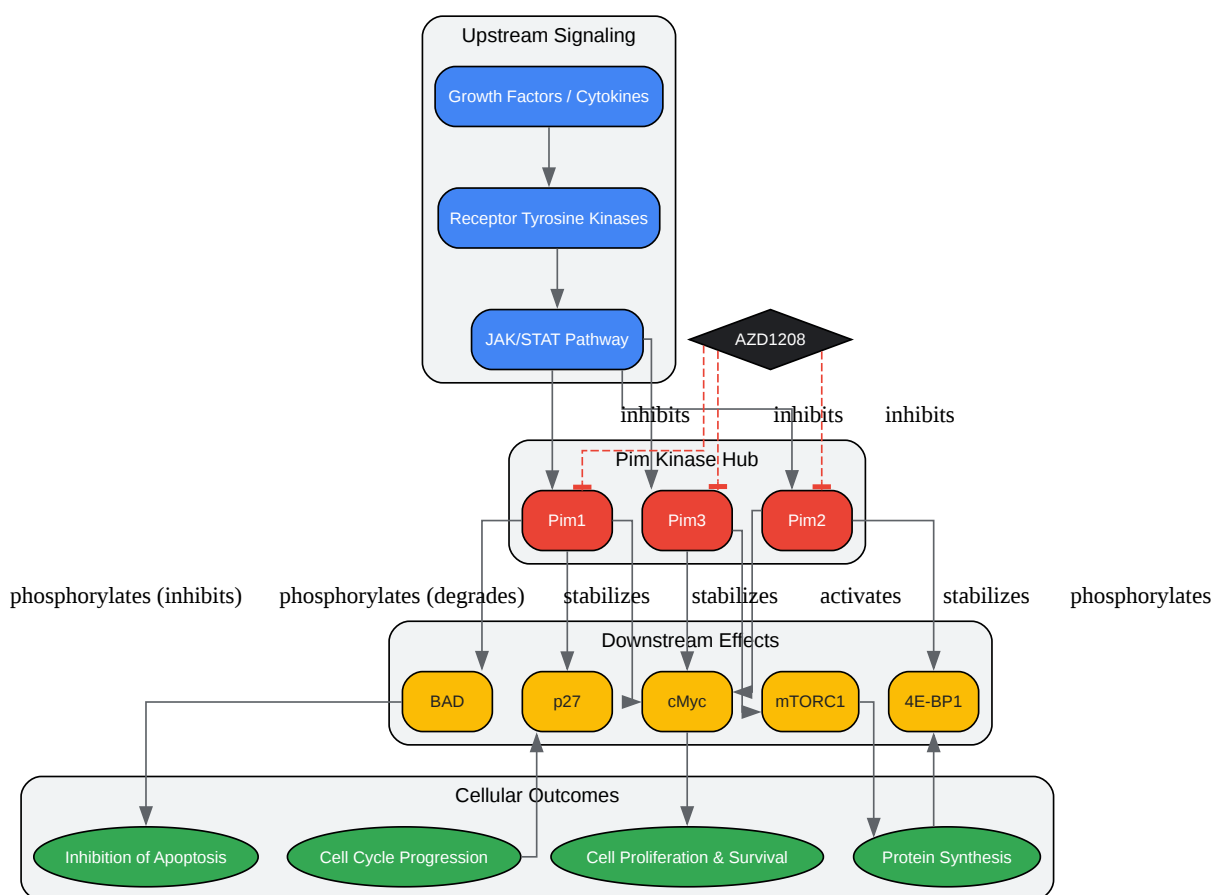
Introduction to AZD1208

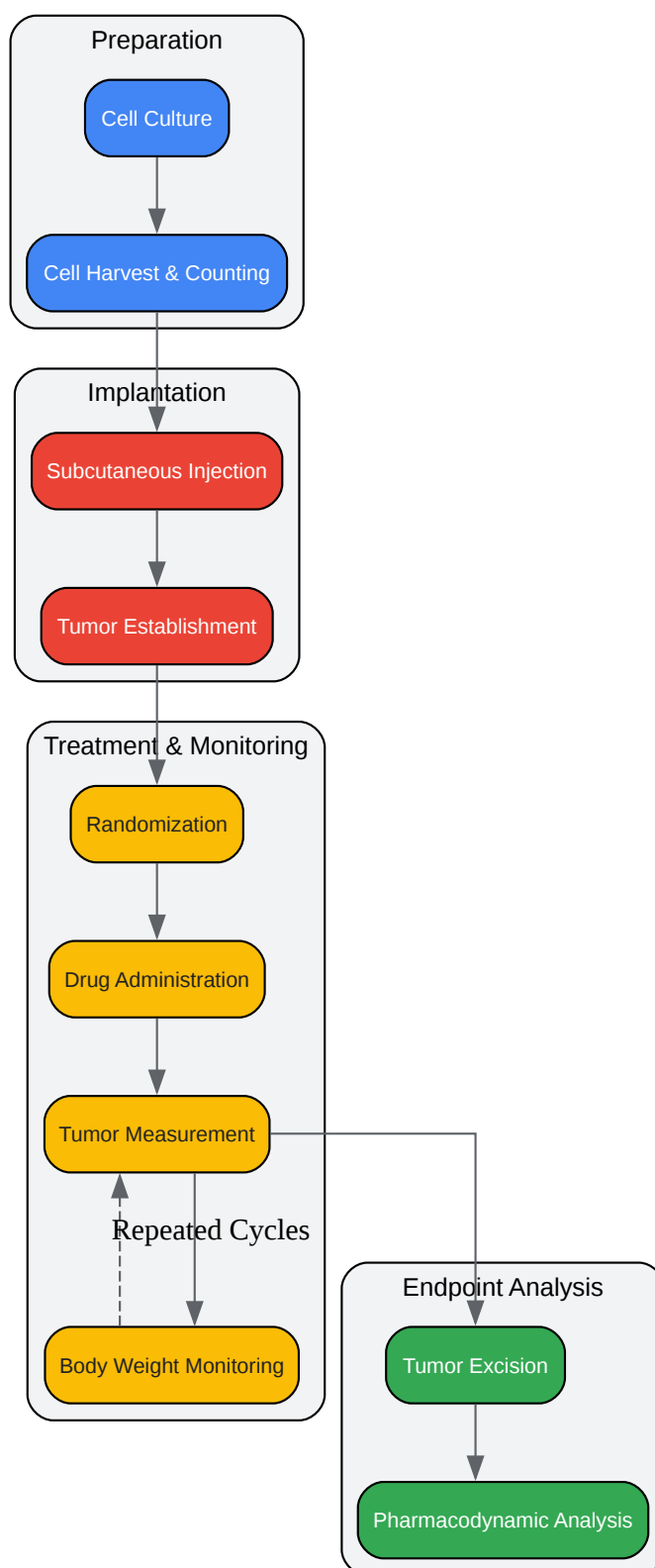
AZD1208 is an orally bioavailable small molecule that acts as a potent and selective ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2]. Pim kinases are serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways and are frequently overexpressed in various hematological malignancies and solid tumors[1][3]. By inhibiting all three isoforms, **AZD1208** aims to overcome potential redundancy and effectively block pro-survival and proliferation signals in cancer cells. Despite promising preclinical data, the single-agent clinical efficacy of **AZD1208** was found to be modest, and it is no longer in active clinical development[4][5].

Mechanism of Action: The Pim Kinase Signaling Pathway

AZD1208 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of the Pim kinases. This leads to the disruption of several key cellular processes that promote

cancer cell survival and proliferation. The diagram below illustrates the central role of Pim kinases and the points of intervention by **AZD1208**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Preclinical Anti-Cancer Activity of AZD1208]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612199#in-vitro-and-in-vivo-correlation-of-azd1208-s-anti-cancer-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com